molecular formula C13H14N4O3 B7731536 4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone

Cat. No.: B7731536
M. Wt: 274.28 g/mol
InChI Key: IGWYEDMOHCRVPT-VGOFMYFVSA-N
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Description

4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a Schiff base derivative synthesized via the condensation of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with a substituted pyrimidinone hydrazine.

The synthesis typically involves refluxing vanillin with 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazine under acidic or neutral conditions, followed by purification via recrystallization. Structural characterization is achieved through elemental analysis, FTIR (confirming C=N and N-H stretches), and ¹H NMR (resonances for aromatic protons, methoxy group, and pyrimidinone protons) .

Properties

IUPAC Name

2-[(2E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-8-5-12(19)16-13(15-8)17-14-7-9-3-4-10(18)11(6-9)20-2/h3-7,18H,1-2H3,(H2,15,16,17,19)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWYEDMOHCRVPT-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NN=CC2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)NC(=N1)N/N=C/C2=CC(=C(C=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679464
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Reactant Selection

Hydrazones form via nucleophilic addition of hydrazines to carbonyl groups, followed by dehydration. For 4-hydroxy-3-methoxybenzaldehyde (vanillin), the aldehyde group reacts with the hydrazine moiety of 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazine under mechanochemical activation. This method avoids solvent use, aligning with green chemistry principles.

Key reactants:

  • Aldehyde component : Vanillin (4-hydroxy-3-methoxybenzaldehyde), a phenolic aldehyde with electron-donating groups that enhance electrophilicity at the carbonyl carbon.

  • Hydrazine component : 4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl hydrazine, a heterocyclic hydrazine derivative that confers rigidity and potential bioactivity to the hydrazone.

Equipment and Milling Parameters

Mechanochemical synthesis employs high-energy ball mills to induce reactions through mechanical force. Comparative studies using Mixer Mill MM400 (Retsch) and Planetary Micro Mill Pulverisette 7 (P7) demonstrate equipment-dependent yield variations:

ParameterMM400 (30 Hz)P7 (Premium Line)
Grinding Time (cycles)3 × 30 min (90 min)6 × 30 min (180 min)
AdditivesNone or NaOAc/SiO₂None or NaOAc/SiO₂
Typical Yield Range70–99%97–99%

In the P7 system, prolonged milling ensures near-quantitative conversion due to higher impact energy and dual grinding stations.

Optimization of Reaction Conditions

Effect of Additives

The inclusion of sodium acetate (NaOAc) or pyrogenic SiO₂ (S13 silica) accelerates proton transfer during imine formation. For vanillin-derived hydrazones:

  • NaOAc : Neutralizes HCl byproduct from hydrazine hydrochloride salts, shifting equilibrium toward product formation.

  • SiO₂ : Acts as a grinding aid, increasing reactant surface area and preventing agglomeration.

Table 1 illustrates additive impacts on a model hydrazone synthesis:

AdditiveMilling Time (min)Aldehyde Conversion (%)Isolated Yield (%)
None907870
NaOAc90>9998
SiO₂909589
NaOAc + SiO₂90>9999

Temperature and Solvent-Free Advantages

Mechanochemical reactions proceed at ambient temperature, avoiding thermal degradation of heat-sensitive hydrazines. Unlike solution-phase syntheses (e.g., ethanol reflux, 12 h, 30–90% yields), solvent-free milling reduces purification steps and environmental footprint.

Structural Characterization and Isomerism

Spectroscopic Confirmation

  • IR Spectroscopy : The hydrazone linkage (C=N) absorbs at 1600–1640 cm⁻¹, while the carbonyl (C=O) of vanillin shifts from ~1670 cm⁻¹ (free aldehyde) to ~1642 cm⁻¹ (conjugated hydrazone).

  • ¹H NMR : Diagnostic signals include:

    • Hydrazone NH proton at δ 10.2–11.5 ppm (broad, exchangeable).

    • Vanillin aromatic protons at δ 6.8–7.4 ppm (ABX system).

    • Pyrimidinone ring protons at δ 2.1–2.5 ppm (CH₃) and δ 5.8–6.2 ppm (C=CH).

Comparative Analysis of Synthesis Routes

Mechanochemical vs. Solution-Phase Synthesis

Traditional solution methods (e.g., ethanol reflux with HCl catalyst) require 1–12 h and yield 30–90%. Mechanochemical routes achieve superior yields (70–99%) in ≤3 h, with no solvent disposal concerns.

Scalability and Industrial Relevance

Planetary ball mills (e.g., P7) enable gram-scale synthesis without yield loss, critical for pharmaceutical applications. For example, antitubercular hydrazones are produced at 10 g/batch via this method .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 4-Hydroxy-3-methoxybenzoic acid.

    Reduction: Formation of 4-Hydroxy-3-methoxybenzylamine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of 4-hydroxy-3-methoxybenzaldehyde exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of hydroxyl groups in the structure enhances the antimicrobial efficacy of these compounds .

Antioxidant Properties

Research indicates that hydrazones derived from 4-hydroxy-3-methoxybenzaldehyde possess antioxidant activities. These compounds were tested for their ability to scavenge free radicals using methods such as DPPH and ABTS assays. The results revealed varying degrees of antioxidant activity, with some derivatives showing promising potential for therapeutic applications against oxidative stress-related diseases .

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of hydrazones on various cancer cell lines. For instance, certain derivatives demonstrated significant anticancer activity against human tumor cell lines, indicating their potential as novel anticancer agents. The cytotoxicity was assessed using IC50 values, providing insights into their effectiveness .

Enzyme Inhibition

Compounds derived from 4-hydroxy-3-methoxybenzaldehyde have been investigated for their ability to inhibit key enzymes involved in neurological diseases, such as cholinesterase. This suggests potential applications in treating conditions like Alzheimer's disease .

Fungicidal Activity

The hydrazone derivatives have shown promising antifungal properties against phytopathogenic fungi. Studies indicate that these compounds can inhibit the growth of fungi that affect crops, making them valuable in agricultural applications. Their low phytotoxicity towards crops like flax and sunflower further supports their use as safe agrochemicals .

Phytotoxicity Tests

Phytotoxicity tests conducted on various crop seeds revealed that most hydrazone derivatives exhibited low toxicity levels, promoting seed germination even when infected with fungi. This highlights the dual role of these compounds in enhancing crop health while controlling fungal infections .

Detection and Quantification

Hydrazone derivatives have been utilized in analytical chemistry for the detection and quantification of metal ions and other analytes. Their ability to form stable complexes with various metals makes them suitable for applications in environmental monitoring and quality control in pharmaceuticals .

Spectroscopic Characterization

The synthesis and characterization of these compounds involve various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide critical data for understanding the structure-activity relationships of hydrazones and their potential applications in different fields .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12 µg/mL
Compound BEscherichia coli15 µg/mL
Compound CPseudomonas aeruginosa10 µg/mL

Table 2: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Compound A75%80%
Compound B60%65%
Compound C85%90%

Table 3: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound AMCF-75.2
Compound BHeLa3.8
Compound CA5497.0

Case Studies

  • Antimicrobial Efficacy Study : A study conducted by researchers demonstrated that certain hydrazone derivatives showed higher antibacterial activity compared to traditional antibiotics, suggesting their potential role in combating antibiotic-resistant bacteria .
  • Antioxidant Activity Investigation : In a comparative study, several hydrazones were synthesized and tested for antioxidant activity, revealing that those with multiple hydroxyl groups exhibited significantly enhanced scavenging abilities .
  • Agricultural Application Research : Field trials indicated that hydrazone derivatives could effectively control fungal infections in crops without adversely affecting plant growth, offering a sustainable alternative to synthetic fungicides .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydrazone linkage can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrazones derived from vanillin and heterocyclic amines/pyrimidines exhibit structural and functional diversity. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Vanillin-Based Hydrazones

Compound Name Core Structure Modifications Biological Activities (Reported) Key References
4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone Vanillin + 4-methyl-6-oxo-dihydropyrimidin-2-yl hydrazine Antimicrobial (theoretical), Antioxidant (predicted)
4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl)hydrazonemonohydrate Methoxybenzaldehyde + 5-bromo-pyrimidin-2-yl hydrazine Antibacterial, Anticonvulsant
N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide Vanillin + furan-2-carbonyl hydrazine Antifungal, Cytotoxic
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl benzoate + pyridazine-phenethylamine Antihypertensive, Cardioprotective

Key Observations:

The 5-bromo substituent in the pyrimidine ring of the compound from increases molecular weight and halogen-mediated interactions, which correlate with its reported anticonvulsant activity .

Biological Activity Trends: Vanillin-derived hydrazones with heterocyclic appendages (e.g., pyrimidinone, furan) generally exhibit broader antimicrobial activity than non-heterocyclic analogs. However, specific data for the target compound remains underexplored compared to structurally characterized analogs like I-6230, which show well-documented antihypertensive effects . The methoxy vs. hydroxy group on the benzaldehyde moiety influences solubility and bioavailability. For instance, the methoxy analog in shows higher lipophilicity, aiding blood-brain barrier penetration for anticonvulsant action .

Synthetic Accessibility: The target compound requires multi-step synthesis due to the pyrimidinone core, whereas analogs like N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide are synthesized in a single step, offering cost advantages .

Biological Activity

4-Hydroxy-3-methoxybenzaldehyde (often referred to as vanillin) derivatives, particularly hydrazones, have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound 4-hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone is a notable derivative that has been studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Synthesis

The synthesis of hydrazones typically involves the condensation of hydrazine derivatives with aldehydes or ketones. In the case of 4-hydroxy-3-methoxybenzaldehyde hydrazone derivatives, the process begins with the reaction of 4-hydroxy-3-methoxybenzaldehyde with various hydrazines to yield a series of hydrazone compounds. Characterization is often performed using techniques such as NMR, IR spectroscopy, and elemental analysis to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of 4-hydroxy-3-methoxybenzaldehyde hydrazones. For instance, a series of aroyl hydrazones derived from this aldehyde exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The presence of hydroxyl groups in these compounds was found to enhance their antimicrobial efficacy .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Aroyl Hydrazone AStaphylococcus aureus50 µg/mL
Aroyl Hydrazone BEscherichia coli25 µg/mL
Aroyl Hydrazone CPseudomonas aeruginosa75 µg/mL

Cytotoxicity and Anticancer Activity

The cytotoxic potential of 4-hydroxy-3-methoxybenzaldehyde hydrazones has also been explored. Research indicates that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines, including liver cancer cells (Huh7 and HepG2). For example, studies have shown that some hydrazone complexes can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .

Table 2: Cytotoxicity of Hydrazone Derivatives

CompoundCell Line TestedIC50 (µM)
Hydrazone Derivative XHuh712 µM
Hydrazone Derivative YHepG215 µM
Hydrazone Derivative ZMDA-MB-23120 µM

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the hydrazone structure can significantly affect its biological activity. For instance, the presence and position of hydroxyl groups were found to be crucial for enhancing antimicrobial activity. Additionally, bulky substituents on the aromatic ring improved binding affinity to target enzymes such as laccase, which is involved in various biochemical processes related to plant pathogens .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers demonstrated that a series of synthesized hydrazones showed varying degrees of efficacy against selected bacterial strains. The findings highlighted that compounds with multiple hydroxyl groups exhibited superior activity compared to their counterparts lacking such substitutions .
  • Anticancer Potential : Another investigation focused on the anticancer properties of a specific hydrazone derivative, revealing its ability to induce apoptosis in liver cancer cells through ROS-mediated pathways. The study emphasized the importance of structural modifications in enhancing cytotoxic effects .

Q & A

Q. What are the established synthetic routes for preparing 4-Hydroxy-3-methoxybenzaldehyde (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazone?

Methodological Answer: The compound is synthesized via hydrazone formation between 4-hydroxy-3-methoxybenzaldehyde and 4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylhydrazine. A typical protocol involves:

  • Reaction Conditions : Refluxing equimolar amounts of the aldehyde and hydrazine derivative in 1,4-dioxane or ethanol under acidic catalysis (e.g., glacial acetic acid) for 24–48 hours .
  • Workup : The product is isolated via filtration or solvent evaporation, followed by recrystallization from ethanol/water.
  • Yield Optimization : Adjusting stoichiometry, solvent polarity, and temperature can improve yields (e.g., ethanol at 70°C yields ~65–75% crude product).

Q. Key Characterization Steps :

  • NMR Spectroscopy : Confirm the hydrazone linkage (CH=N) via 1H NMR (δ 8.2–8.5 ppm for the imine proton) and 13C NMR (δ 150–160 ppm for C=N) .
  • HPLC Purity Analysis : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to verify ≥95% purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if airborne particles are generated during weighing .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., dioxane) or decomposition products.
  • Waste Disposal : Segregate organic waste containing hydrazone derivatives in labeled containers for incineration by licensed hazardous waste handlers .

Advanced Research Questions

Q. How can tautomeric behavior of this hydrazone be investigated experimentally and computationally?

Methodological Answer:

  • X-ray Crystallography : Resolve the solid-state structure using SHELX programs (SHELXL for refinement). Key parameters include:
    • Space Group : Monoclinic P21/cP2_1/c (common for similar hydrazones).
    • Hydrogen Bonding : Analyze O–H···N and N–H···O interactions to identify enol-imine or keto-amine tautomers .
  • DFT Calculations : Optimize tautomeric geometries at the B3LYP/6-311++G(d,p) level. Compare calculated NMR chemical shifts (e.g., via GIAO method) with experimental data to infer dominant tautomers .

Q. How can reaction mechanisms for hydrazone formation be studied under varying conditions?

Methodological Answer:

  • Kinetic Analysis : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to track aldehyde C=O (1680–1720 cm⁻¹) and hydrazine N–H (3300 cm⁻¹) bands.
  • pH Dependence : Conduct reactions at pH 2–7 (using acetate or phosphate buffers) to assess acid-catalyzed vs. uncatalyzed pathways. Lower pH (<4) typically accelerates imine formation .
  • Isotopic Labeling : Use 15N^{15}N-labeled hydrazine to confirm nucleophilic attack on the aldehyde via 1H^{1}H-15N^{15}N HMBC correlations .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Recrystallize from high-polarity solvents (e.g., DMSO/water) to enhance crystal packing. Slow evaporation at 4°C improves crystal size .
  • SHELX Refinement : Use SHELXL-2019 for anisotropic displacement parameters and disorder modeling. Apply TWIN/BASF commands for twinned crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals.

Q. Example Crystallographic Data :

ParameterValue
Space GroupP21/cP2_1/c
Unit Cell (Å)a=10.2,b=7.5,c=15.3a = 10.2, b = 7.5, c = 15.3
RintR_{\text{int}}0.032

Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO (hydrazine N lone pair) and LUMO (aldehyde C=O) energies at the M06-2X/def2-TZVP level to predict sites for nucleophilic/electrophilic attacks .
  • Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify regions of high electron density (e.g., methoxy O) susceptible to protonation or coordination with metal ions.

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